molecular formula C18H27BFNO3 B8085601 Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-

Cat. No.: B8085601
M. Wt: 335.2 g/mol
InChI Key: QDXWYASKKBWVHS-UHFFFAOYSA-N
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Description

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-: is a boronic acid derivative with a complex molecular structure[_{{{CITATION{{{_2{Butanamide, N- 4-fluoro-2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2 ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a two-step substitution reaction. The first step involves the reaction of 4-fluoro-2-bromobenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronic acid derivative. The second step involves the reaction of the boronic acid derivative with 3,3-dimethylbutanoyl chloride to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This may include controlling the temperature, pressure, and choice of solvents and catalysts to ensure efficient synthesis.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are commonly used in the synthesis of this compound.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reagents like lithium aluminum hydride.

  • Substitution reactions typically use reagents like acyl chlorides and boronic acids.

Major Products Formed:

  • Oxidation can produce carboxylic acids or ketones.

  • Reduction can yield alcohols or amines.

  • Substitution reactions can result in various substituted boronic acids or amides.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules[_{{{CITATION{{{2{Butanamide, N- [4-fluoro-2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2 ...](https://labchem-wako.fujifilm.com/jp/product/detail/W01ANGAG01FPHK.html). Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions[{{{CITATION{{{1{SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4,4,5,5 ...](https://link.springer.com/article/10.1134/S0022476622010115)[{{{CITATION{{{2{Butanamide, N- 4-fluoro-2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2 .... Medicine: {{{CITATION{{{1{SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4,4,5,5 ...](https://link.springer.com/article/10.1134/S0022476622010115)[{{{CITATION{{{2{Butanamide, N- 4-fluoro-2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2 .... Industry: Utilized in the production of advanced materials and as a reagent in chemical manufacturing processes[{{{CITATION{{{1{SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4,4,5,5 ...](https://link.springer.com/article/10.1134/S0022476622010115)[{{{CITATION{{{_2{Butanamide, N- 4-fluoro-2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2 ....

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with various biological targets[_{{{CITATION{{{_2{Butanamide, N- 4-fluoro-2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2 .... The molecular targets and pathways involved depend on the specific application, but common targets include enzymes and receptors involved in biological processes.

Comparison with Similar Compounds

  • Boronic Acids: Similar compounds include other boronic acids and their derivatives, which share the boronic acid functional group.

  • Fluorinated Compounds: Compounds with similar fluorine substitutions on aromatic rings.

  • Amides: Other amides with similar structural features.

Uniqueness: Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- is unique due to its specific combination of fluorine and boronic acid groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO3/c1-16(2,3)11-15(22)21-14-9-8-12(20)10-13(14)19-23-17(4,5)18(6,7)24-19/h8-10H,11H2,1-7H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXWYASKKBWVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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